![molecular formula C16H24N4O2 B2580879 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034445-53-7](/img/structure/B2580879.png)
1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
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Description
1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, TAK-659.
Scientific Research Applications
Antitumor Activity
A novel series of N-aryl-N'-pyrimidin-4-yl ureas, including compounds structurally related to 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea, has been optimized to yield potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. Compound NVP-BGJ398, for instance, showed significant antitumor activity in RT112 bladder cancer xenograft models overexpressing wild-type FGFR3, supporting its potential therapeutic use as a new anticancer agent (Guagnano et al., 2011).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, synthesized from reactions involving pyrimidine derivatives similar to 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea, were investigated. These compounds displayed significant activity against Salmonella typhimurium and showed in vitro cytotoxicity against human liver carcinoma (HEPG2), breast cancer (MCF7), and colon cancer (HCT-116) cell lines, highlighting the importance of pyrimidine derivatives in the development of new therapeutic agents (El-Sawy et al., 2013).
Pharmacological Screening
Synthesis and pharmacological screening of novel pyrimidine derivatives, structurally related to 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea, were conducted, revealing that some compounds exhibited excellent anti-inflammatory activities comparable to the standard drug diclofenac sodium. Additionally, moderate analgesic, cytotoxic, and antitubercular activities were observed, suggesting a wide range of potential therapeutic applications for these compounds (Bhat et al., 2014).
properties
IUPAC Name |
1-cyclopentyl-3-(4-pyrimidin-2-yloxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15(19-12-4-1-2-5-12)20-13-6-8-14(9-7-13)22-16-17-10-3-11-18-16/h3,10-14H,1-2,4-9H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPITKPZOXEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea |
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